1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid
Description
This compound is a structurally complex molecule featuring:
- Acetyl group: A common protecting group for amines, enhancing stability during synthetic processes.
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection: Widely used in solid-phase peptide synthesis (SPPS) for its orthogonality and ease of removal under mild basic conditions .
- Propanoic acid side chain: Provides a carboxylic acid terminus, enabling further coupling in peptide elongation or conjugation.
- (alphaS) stereochemistry: Specifies the absolute configuration at the alpha-carbon, critical for enantioselective interactions in drug design .
This molecule is primarily employed as a building block in peptide synthesis, particularly for introducing piperidine-based motifs with controlled stereochemistry.
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-3-(1-acetylpiperidin-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H28N2O5/c1-16(28)27-12-10-17(11-13-27)14-23(24(29)30)26-25(31)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22-23H,10-15H2,1H3,(H,26,31)(H,29,30)/t23-/m0/s1 |
InChI Key |
SESDYASFOIWRCD-QHCPKHFHSA-N |
Isomeric SMILES |
CC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Acetylation: The next step involves the acetylation of the alpha position. This can be done using acetic anhydride in the presence of a catalyst like pyridine.
Coupling Reaction: The final step involves coupling the protected amino acid with piperidinepropanoic acid. This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale synthesis of Fmoc-protected amino acids using automated peptide synthesizers.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing high-performance liquid chromatography (HPLC) for the purification of the final product to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid undergoes several types of reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The acetyl group can be substituted under acidic or basic conditions.
Coupling: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Acetic anhydride in the presence of a base.
Coupling: DCC or DIC in the presence of NMM.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid is widely used in scientific research:
Peptide Synthesis: It is a crucial intermediate in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs.
Biological Studies: Employed in studies involving protein-protein interactions and enzyme mechanisms.
Industrial Applications: Utilized in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The acetyl group can influence the reactivity and solubility of the compound, facilitating its incorporation into peptide chains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with the target molecule, enabling a comparative analysis of their properties and applications:
4-Piperidinepropanoic Acid Derivatives
Fmoc-Protected Piperidine/Amino Acid Hybrids
Piperazine and Cyclopropane Analogues
Key Research Findings and Data
Stability and Deprotection Kinetics
- The acetyl group in the target compound offers superior stability under basic SPPS conditions compared to Boc-protected analogues, which require acidic deprotection .
- Fmoc removal with 20% piperidine in DMF is efficient (≥95% yield), as validated by NMR and MS data for related compounds .
Stereochemical Influence
- (alphaS) configuration ensures enantioselective coupling in peptide chains, critical for maintaining biological activity. Racemization rates for similar Fmoc-amino acids are <2% under standard SPPS conditions .
Physicochemical Properties
- LogP values for piperidinepropanoic acid derivatives range from 1.5–3.2, indicating moderate hydrophobicity. Thiophene- or naphthyl-substituted analogues exhibit higher LogP (3.5–4.1), favoring membrane permeability .
- Aqueous solubility decreases with bulky substituents (e.g., naphthyl, tert-butyl), necessitating organic co-solvents (e.g., DMSO) for handling .
Biological Activity
1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid is a synthetic compound notable for its potential applications in medicinal chemistry, particularly in drug development and peptide synthesis. Its complex structure includes a piperidine ring, an acetyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhance its stability and reactivity in biological contexts.
Chemical Structure
The chemical structure can be represented as follows:
This structure is critical for its biological activity and interactions with various molecular targets.
The biological activity of 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid primarily involves its interaction with specific enzymes and receptors. The Fmoc group serves to protect the amine during synthesis while allowing for controlled interactions with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Binding Affinity Studies
Research indicates that compounds with similar structural motifs often exhibit significant binding affinities to various biological targets. Interaction studies focusing on this compound typically investigate:
- Enzyme Inhibition : Assessing how effectively the compound inhibits specific enzymes.
- Receptor Binding : Evaluating the affinity for different receptors, which can inform potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the potential biological activities of 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid. The following table summarizes several related compounds along with their unique features:
| Compound Name | Structure Features | Biological Activity Potential |
|---|---|---|
| 6-Acetyl-2,3,4,5-tetrahydropyridine | Contains a tetrahydropyridine ring | Known for its flavor profile; potential neuroactivity |
| (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-amino-pyrrolidine-2-carboxylic acid | Features a pyrrolidine ring | Used in peptide synthesis; may exhibit neuroprotective effects |
| β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-(phenylmethoxy)carbonyl-piperidinepropanoic acid | Similar piperidine structure with additional phenolic substitution | Potentially greater biological activity due to phenolic interactions |
These comparisons underscore the versatility of piperidine derivatives in medicinal chemistry and suggest that 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid may exhibit unique biological properties.
Synthesis and Characterization
The synthesis of 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid typically involves multiple steps, including:
- Protection of Amines : The amine group is protected using the Fmoc group.
- Formation of Piperidine Derivative : The piperidine structure is constructed through coupling reactions.
- Acetylation : The final step involves acetylation to yield the target compound.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to 1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-piperidinepropanoic acid can exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor Effects : Preliminary studies suggest potential antitumor properties, warranting further investigation.
Future Directions
Given its structural complexity and potential biological activity, future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To elucidate the specific pathways through which it exerts its effects.
- Development of Derivatives : Exploring modifications to enhance efficacy or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
